molecular formula C13H15ClN2S B13557769 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13557769
M. Wt: 266.79 g/mol
InChI Key: MWZIJEXHHIPAKH-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is known for its unique structural features, which include a fused cyclopentane and thienopyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted cyclopentanone with a thienopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .

Scientific Research Applications

2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives

Uniqueness

2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern and the presence of both butyl and chloro groups.

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

10-butyl-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C13H15ClN2S/c1-2-3-7-10-15-12(14)11-8-5-4-6-9(8)17-13(11)16-10/h2-7H2,1H3

InChI Key

MWZIJEXHHIPAKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl

Origin of Product

United States

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